N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide
Description
Properties
CAS No. |
32411-61-3 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-6-14(19)17(13-7-4-3-5-8-13)11-12-18-15(20)9-10-16(18)21/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI Key |
GRBHWYZTSVNLKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCN1C(=O)CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2,5-Dioxopyrrolidine
The initial step involves the alkylation of 2,5-dioxopyrrolidine with 2-chloroethylamine under basic conditions. This reaction proceeds via an SN2 mechanism, yielding 1-(2-aminoethyl)-2,5-dioxopyrrolidine. Optimal conditions include:
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base: Potassium carbonate or triethylamine.
- Temperature: 0–5°C to minimize side reactions.
Table 1: Alkylation Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, K₂CO₃, 0°C | 78 | 95 |
| DMF, Et₃N, 5°C | 82 | 93 |
| DCM, NaH, RT | 65 | 88 |
Acylation with Phenylbutanoyl Chloride
The secondary amine group of 1-(2-aminoethyl)-2,5-dioxopyrrolidine is acylated using phenylbutanoyl chloride. This step requires strict moisture control to prevent hydrolysis of the acyl chloride. Key parameters include:
- Solvent: Dichloromethane (DCM) or ethyl acetate.
- Catalyst: 4-Dimethylaminopyridine (DMAP).
- Stoichiometry: 1.2 equivalents of acyl chloride to ensure complete conversion.
Mechanistic Insight:
The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, facilitated by DMAP’s base-assisted activation. Side products, such as over-acylated species, are minimized by maintaining sub-zero temperatures (−10°C).
Alternative Pathways and Novel Methodologies
Recent patents disclose innovative approaches to streamline the synthesis, particularly through one-pot reactions and catalytic systems.
One-Pot Alkylation-Acylation
A 2025 patent (EP3735987A1) describes a one-pot protocol combining alkylation and acylation steps, reducing purification intermediates. The method employs:
- Reagents: 2,5-Dioxopyrrolidine, 2-chloroethylamine, and phenylbutanoyl chloride.
- Catalyst: Zinc iodide (ZnI₂) to enhance reaction rate.
- Yield: 70–75% with >90% purity.
Advantages:
Enzymatic Acylation
Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have been explored for greener synthesis. While yields remain modest (50–60%), this approach avoids harsh reagents and enables enantioselective acylation.
Purification and Characterization
Crude product purification is critical due to the presence of unreacted precursors and oligomeric byproducts.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from impurities. Gradient elution improves resolution for large-scale batches.
Recrystallization
Recrystallization from ethanol/water (9:1) yields high-purity crystals (>99%) suitable for pharmaceutical applications.
Table 2: Analytical Characterization Data
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing solvent recovery, catalyst recycling, and thermal management.
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce reaction times by 30%, achieving throughputs of 10 kg/day.
Cost Analysis
Table 3: Cost Comparison of Synthesis Routes
| Method | Cost per kg (USD) | Environmental Impact (E-factor) |
|---|---|---|
| Stepwise Synthesis | 12,000 | 8.5 |
| One-Pot Protocol | 9,500 | 5.2 |
| Enzymatic Acylation | 15,000 | 2.1 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides.
Scientific Research Applications
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and material science.
Chemical Information
- CAS Number: 606119-93-1
- Molecular Formula:
- Synonyms: this compound, DTXSID30783879, N-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-N-phenylbutyramide
Scientific Research Applications
- Building Block for Complex Molecules: N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-(4-(methylsulfonyl)phenyl)propanamide, which contains a pyrrolidinone ring, is used in synthesizing more complex molecules and studying reaction mechanisms.
- Study of Biological Interactions: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
- Drug Candidate Research: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
- Development of New Materials: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Related Compounds
Hybrid pyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant and antinociceptive properties . These derivatives integrate chemical fragments of well-known antiepileptic drugs and have shown effectiveness in animal seizure models .
One such compound, termed compound 22 , exhibited potent anticonvulsant activity and efficacy in formalin-induced tonic pain . Compound 22 may act by inhibiting central sodium/calcium currents and antagonizing the transient receptor potential vanilloid 1 (TRPV1) receptor . In vitro assays suggest that compound 22 possesses drug-like absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, making it a potential candidate for further development in epilepsy and neuropathic pain indications .
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of ion channels, particularly calcium channels, which play a crucial role in neuronal excitability and neurotransmission. By inhibiting these channels, the compound can reduce the occurrence of seizures and alleviate pain .
Comparison with Similar Compounds
Key Structural Differences:
Backbone Chain : The target compound features a butanamide chain, whereas analogs 17–21 are propanamide derivatives. The longer chain may enhance flexibility or alter binding kinetics .
Linker Group : The target employs an ethyl group to connect the pyrrolidine dione to the amide nitrogen, while analogs 17–21 use a methyl group directly attached to the propanamide backbone. This difference could impact solubility and steric interactions.
Substituent Effects: Analogs 17–21 incorporate benzyloxybenzyl groups with varying substituents (e.g., trifluoromethoxy, methyl), which modulate lipophilicity and electronic properties. For example, the trifluoromethoxy group in 17 increases electron-withdrawing effects and lipophilicity compared to methyl-substituted analogs .
Physicochemical Properties:
- Melting Points : Analogs 17–21 exhibit melting points ranging from 104.1°C to 171.2°C, with higher purity (>99.99%) correlating with sharper melting ranges (e.g., 17 , 18 , 21 ). The target compound’s melting point is unreported but could theoretically fall within this range depending on crystallinity.
- Purity : All analogs were synthesized with >97% purity, verified via UPLC and LC-MS. The target compound’s synthetic route would require similar rigorous purification to achieve comparable quality .
Research Findings and Implications
Stability and Reactivity:
The 2,5-dioxopyrrolidin-1-yl group is a known Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues).
Pharmacological Potential:
Applying these methods could elucidate differences in efficacy or toxicity between the target and analogs. For instance, substituent-driven lipophilicity (e.g., 17 vs. 20) might influence membrane permeability or metabolic clearance.
Q & A
Q. What are the key synthetic methodologies for N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide?
The synthesis typically involves coupling reactions using reagents like N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). For example, a derivative with a dioxopyrrolidinyl group was synthesized by reacting precursor compounds with NHS and DCC in DCM overnight, followed by solvent evaporation . Key considerations include stoichiometric ratios (e.g., 1:4.4 molar ratio of precursor to NHS), solvent selection, and reaction time optimization. Purification often involves column chromatography or recrystallization.
Q. Which analytical techniques are essential for structural confirmation of this compound?
Nuclear magnetic resonance (NMR, ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. X-ray crystallography may be used if single crystals are obtained (e.g., as in related compounds reported in Acta Crystallographica ). High-performance liquid chromatography (HPLC) or LC-MS is employed to assess purity (>95% by area normalization).
Q. How is the compound prepared for in vivo pharmacological studies?
For anticonvulsant evaluations, the compound is suspended in 0.5% methylcellulose for intraperitoneal administration . Reference drugs like valproic acid are dissolved in saline. Pretreatment times (e.g., 30–60 minutes before testing) are based on pharmacokinetic profiles from prior studies.
Advanced Research Questions
Q. What experimental models are used to evaluate anticonvulsant activity?
The maximal electroshock (MES) test and 6-Hz psychomotor seizure model are standard. ED₅₀ values are determined through dose-response curves (e.g., 100 mg/kg initial dose, with time-course adjustments) . The hot plate test assesses acute pain latency, while oxaliplatin-induced neuropathy models evaluate antiallodynic effects.
| Test Model | Endpoint | Key Parameters |
|---|---|---|
| MES | Tonic-clonic seizure suppression | ED₅₀, time to peak effect |
| 6-Hz Psychomotor | Seizure threshold elevation | Dose-dependent protection at 32–44 mA |
| Hot Plate | Latency to pain response | Hind paw licking/jumping latency (seconds) |
Q. How do structural modifications influence biological activity?
Analog studies reveal that fluorinated or chlorinated benzyl groups enhance metabolic stability and target engagement. For instance, fluorobenzyl-substituted analogs showed improved ED₅₀ values in MES tests compared to unsubstituted derivatives . The dioxopyrrolidinyl group’s electrophilicity enables covalent binding to cysteine residues in target proteins, critical for sustained activity.
Q. How can synthetic yields be optimized for this compound?
Reaction optimization includes:
- Catalyst screening : Replace DCC with N,N'-diisopropylcarbodiimide (DIC) for reduced side products.
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve NHS activation efficiency.
- Temperature control : Conduct reactions at 0–4°C to minimize decomposition of active esters. Yields >70% are achievable with stoichiometric NHS (1.2–1.5 equiv) and extended reaction times (24–48 hours).
Q. What strategies resolve discrepancies between in vitro and in vivo data?
Discrepancies often arise from poor bioavailability or rapid metabolism. Solutions include:
Q. How does the compound interact with biological targets at the molecular level?
The dioxopyrrolidinyl moiety acts as a Michael acceptor, forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) in voltage-gated sodium channels or neurotransmitter receptors. Molecular dynamics simulations predict binding to the S6 helix of Naᵥ1.7 channels, stabilizing the inactivated state .
Q. What are the critical quality control (QC) parameters for batch consistency?
- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
- Residual solvents : ≤5000 ppm DCM (ICH Q3C guidelines).
- Water content : ≤0.5% w/w (Karl Fischer titration).
Q. How is metabolic stability assessed in preclinical studies?
Liver microsome assays (human/rodent) quantify phase I metabolism. LC-MS identifies metabolites like hydroxylated phenyl rings or hydrolyzed amides. Fluorinated analogs exhibit slower clearance (t₁/₂ > 60 minutes) compared to non-fluorinated derivatives .
Methodological Notes
- Contradiction Analysis : Conflicting SAR data may arise from assay variability (e.g., MES vs. 6-Hz models). Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology).
- Safety Protocols : Handle the compound under inert atmosphere (N₂/Ar) due to moisture-sensitive dioxopyrrolidinyl groups. Use PPE for in vivo studies to prevent dermal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
